Gly-Pro-Met
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gly-Pro-Met can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed to protect the amino groups during the synthesis . The general steps include:
Loading the first amino acid: onto the resin.
Deprotecting the Fmoc group: to expose the amino group.
Coupling the next protected amino acid: using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repeating the deprotection and coupling steps: until the desired peptide sequence is obtained.
Cleaving the peptide: from the resin and removing the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product. SPPS is preferred for its efficiency and ability to produce high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Gly-Pro-Met can undergo various chemical reactions, including:
Oxidation: Methionine residues in peptides are susceptible to oxidation, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid can oxidize methionine residues.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce oxidized methionine.
Hydrolysis conditions: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH) can cleave peptide bonds.
Major Products Formed
Methionine sulfoxide: Formed from the oxidation of methionine.
Hydrolyzed peptides: Resulting from the cleavage of peptide bonds under hydrolytic conditions.
Scientific Research Applications
Gly-Pro-Met has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of functional foods, cosmetics, and pharmaceuticals.
Mechanism of Action
The biological activity of Gly-Pro-Met is primarily attributed to its antioxidant properties. The methionine residue plays a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. The peptide may also interact with specific molecular targets and signaling pathways, such as the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro: A dipeptide with similar structural features but lacking the methionine residue.
Met-enkephalin: A pentapeptide (Tyr-Gly-Gly-Phe-Met) with analgesic properties.
Bradykinin: A nonapeptide involved in blood pressure regulation and inflammation.
Uniqueness
Gly-Pro-Met is unique due to the presence of methionine, which imparts distinct antioxidant properties. This sets it apart from other peptides like Gly-Pro and Met-enkephalin, which have different biological activities and applications .
Properties
Molecular Formula |
C12H21N3O4S |
---|---|
Molecular Weight |
303.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H21N3O4S/c1-20-6-4-8(12(18)19)14-11(17)9-3-2-5-15(9)10(16)7-13/h8-9H,2-7,13H2,1H3,(H,14,17)(H,18,19)/t8-,9-/m0/s1 |
InChI Key |
OCPPBNKYGYSLOE-IUCAKERBSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
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